Ethyl6-fluoro-3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl6-fluoro-3-methyl-1-benzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran family. . This compound features a benzofuran ring substituted with a fluoro group at the 6-position, a methyl group at the 3-position, and an ethyl ester group at the 2-position.
Preparation Methods
The synthesis of Ethyl6-fluoro-3-methyl-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring . Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For example, a free radical cyclization cascade can be used to construct complex benzofuran derivatives .
Chemical Reactions Analysis
Ethyl6-fluoro-3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, often using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl6-fluoro-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl6-fluoro-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system is known to interact with various biological receptors, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives.
Comparison with Similar Compounds
Ethyl6-fluoro-3-methyl-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
6-fluoro-3-methylbenzofuran: Lacks the ethyl ester group, which may affect its biological activity.
3-methyl-1-benzofuran-2-carboxylate: Lacks the fluoro group, which may influence its reactivity and interactions.
Ethyl 3-methyl-1-benzofuran-2-carboxylate: Lacks the fluoro group, potentially altering its chemical properties.
Properties
IUPAC Name |
ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO3/c1-3-15-12(14)11-7(2)9-5-4-8(13)6-10(9)16-11/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWXSKYCBLCJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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